molecular formula C7H13N3O B14141731 1-Butyl-1H-1,2,3-triazole-4-methanol CAS No. 77177-23-2

1-Butyl-1H-1,2,3-triazole-4-methanol

Cat. No.: B14141731
CAS No.: 77177-23-2
M. Wt: 155.20 g/mol
InChI Key: BXBAADDDPIDOCA-UHFFFAOYSA-N
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Description

1-Butyl-1H-1,2,3-triazole-4-methanol is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-1H-1,2,3-triazole-4-methanol can be synthesized through a multi-step process involving the formation of the triazole ring followed by the introduction of the butyl group and the methanol moiety. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the “click” reaction, which forms the triazole ring. The butyl group can be introduced through alkylation, and the methanol moiety can be added via hydroxymethylation.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1H-1,2,3-triazole-4-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

1-Butyl-1H-1,2,3-triazole-4-methanol has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Butyl-1H-1,2,3-triazole-4-methanol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

    1-Benzyl-1H-1,2,3-triazole-4-methanol: Similar structure but with a benzyl group instead of a butyl group.

    1-Phenyl-1H-1,2,3-triazole-4-methanol: Contains a phenyl group, offering different chemical properties.

Uniqueness: 1-Butyl-1H-1,2,3-triazole-4-methanol is unique due to its butyl group, which imparts distinct hydrophobic characteristics and influences its solubility and reactivity compared to its benzyl and phenyl counterparts.

Properties

CAS No.

77177-23-2

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

(1-butyltriazol-4-yl)methanol

InChI

InChI=1S/C7H13N3O/c1-2-3-4-10-5-7(6-11)8-9-10/h5,11H,2-4,6H2,1H3

InChI Key

BXBAADDDPIDOCA-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(N=N1)CO

Origin of Product

United States

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